molecular formula C7H16N2 B1204462 2-(Aminomethyl)cyclohexan-1-amine CAS No. 40015-92-7

2-(Aminomethyl)cyclohexan-1-amine

Cat. No. B1204462
CAS RN: 40015-92-7
M. Wt: 128.22 g/mol
InChI Key: ZUYYQGFCSKJGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Aminomethyl)cyclohexan-1-amine and its derivatives involves several methods, including cyclization reactions, photochemical processes, and condensation reactions. For instance, a method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters through a one-pot three-component condensation reaction involving primary amines, ethyl acetoacetate, and chalcones using FeCl3/SiO2 nanoparticles has been developed, showcasing a green and efficient synthesis approach (Kalhor & Safaei‐Ghomi, 2015).

Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)cyclohexan-1-amine derivatives exhibits interesting features, such as keto-amine tautomerism, strong intramolecular hydrogen bonding, and nearly planar hydrogen-bonded rings coupled with cyclohexadiene rings. These structural characteristics play a crucial role in the reactivity and properties of the compound (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

2-(Aminomethyl)cyclohexan-1-amine participates in various chemical reactions, including cyclomerization and cycloaddition reactions. The compound has been used in the efficient cyclomerization of 9-(1-Naphthylmethylaminomethyl)anthracene and in asymmetric [4+2] cycloadditions, demonstrating its versatility in organic synthesis (Mori & Maeda, 1997), (Cheng et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Aminomethyl)cyclohexan-1-amine derivatives, such as solubility, boiling and melting points, and specific rotations, are determined by their molecular structure. For example, the optically active trans-2-aminocyclohexanecarboxylic acids have been prepared, showcasing the impact of molecular structure on physical properties (Nohira et al., 1970).

Chemical Properties Analysis

The chemical properties of 2-(Aminomethyl)cyclohexan-1-amine, such as reactivity towards nucleophiles, electrophiles, and participation in ring expansion reactions, are influenced by its functional groups and molecular framework. The compound's interaction with iodine/sodium alkoxide for regioselective iodination and aromatization further illustrates its chemical behavior (Hegde, Kassim, & Kennedy, 2001).

Scientific Research Applications

1. Synthesis of Optically Active Cyclohexanes

Optically active trans-2-aminocyclohexanecarboxylic acids have been synthesized using 2-(aminomethyl)cyclohexan-1-amine derivatives. These compounds are utilized for the preparation of various active trans-1,2-disubstituted cyclohexanes, highlighting the role of 2-(aminomethyl)cyclohexan-1-amine in stereochemical control and synthesis of complex organic molecules (Nohira, Ehara, & Miyashita, 1970).

2. Receptors for Phosphate and Sulfate

Tris(2-aminoethyl)amine and related compounds like cis-1,3,5-tris(aminomethyl)cyclohexane have been evaluated as spacers for phosphate receptors. These amines demonstrate effectiveness in binding with phosphate and sulfate, indicating potential applications in molecular recognition and sensor development (RaposoCésar et al., 1995).

3. Photochemical Properties in Bichromophoric Systems

A study on the photochemical properties of amino-linked bichromophoric anthracenes, including derivatives of 2-(aminomethyl)cyclohexan-1-amine, demonstrated efficient cyclomerization and cycloreversion processes. This indicates potential applications in photochemistry and photophysics (Mori & Maeda, 1997).

4. Ring-Opening Cyclization in Organic Synthesis

Cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines like 2-(aminomethyl)cyclohexan-1-amine in a ring-opening cyclization process. This reaction provides rapid access to 2-substituted 4-hydroxyindole derivatives, which are valuable in synthetic organic chemistry (Nambu et al., 2014).

5. Aminomethylation in Heterocyclic Chemistry

The aminomethylation of specific thiazol compounds using primary amines like 2-(aminomethyl)cyclohexan-1-amine is accompanied by cyclization, indicating its importance in the synthesis of heterocyclic compounds (Ramsh et al., 2006).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H227 and H314 , which indicate that it is combustible and causes severe skin burns and eye damage, respectively . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYQGFCSKJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960486
Record name 2-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)cyclohexan-1-amine

CAS RN

40015-92-7
Record name 2-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040015927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)cyclohexan-1-amine
Reactant of Route 3
2-(Aminomethyl)cyclohexan-1-amine
Reactant of Route 4
2-(Aminomethyl)cyclohexan-1-amine
Reactant of Route 5
2-(Aminomethyl)cyclohexan-1-amine
Reactant of Route 6
2-(Aminomethyl)cyclohexan-1-amine

Citations

For This Compound
1
Citations
P Štarha, J Vančo, Z Trávníček - Coordination Chemistry Reviews, 2019 - Elsevier
Platinum iodido complexes have long been recognized as synthetic intermediates of various platinum complexes (eg, chlorido or carboxylato), including the world-wide used platinum-…
Number of citations: 47 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.